3-oxoboranylbenzoyl Chloride

Description

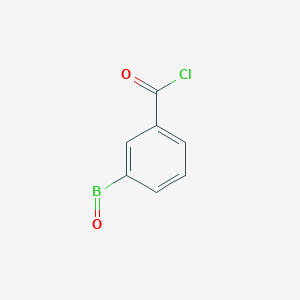

3-Oxoboranylbenzoyl chloride is a boronate-containing aromatic acyl chloride with the molecular formula C₇H₄BClO₂. This compound integrates a benzoyl chloride backbone modified with a boronate ester group at the 3-position, rendering it unique in reactivity and applications. It is primarily utilized in organic synthesis as a bifunctional reagent, enabling simultaneous acylation and boronation reactions. The boronate group facilitates Suzuki-Miyaura cross-coupling reactions, while the acyl chloride moiety acts as an electrophile for nucleophilic substitution.

Properties

IUPAC Name |

3-oxoboranylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BClO2/c9-7(10)5-2-1-3-6(4-5)8-11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCZGEJIYVHOJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)C1=CC(=CC=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxoboranylbenzoyl Chloride can be synthesized through the reaction of 3-bromobenzoyl chloride with a boronic acid derivative under controlled conditions. The reaction typically involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Reaction Mechanisms and Types

3-Oxobutanoyl chloride derivatives exhibit reactivity characteristic of acyl chlorides, with nucleophilic substitution at the carbonyl carbon being the dominant pathway.

Nucleophilic Acyl Substitution

-

Reaction with alcohols :

Acyl chlorides react with alcohols (e.g., methanol, ethanol) to form esters. For example:This reaction proceeds via a tetrahedral intermediate, where the alcohol’s oxygen acts as a nucleophile, displacing the chloride ion .

-

Reaction with amines :

Amides are formed when acyl chlorides react with amines (e.g., ammonia, aniline). The mechanism involves nucleophilic attack by the amine’s nitrogen, followed by protonation and chloride expulsion . -

Reaction with water :

Hydrolysis of acyl chlorides yields carboxylic acids and hydrochloric acid:This reaction is highly exothermic and often catalyzed by bases .

Friedel-Crafts Acylation

Acyl chlorides can participate in Friedel-Crafts acylation to introduce ketone groups into aromatic rings. For example, benzoyl chloride reacts with benzene in the presence of AlCl₃ to form acetophenone .

Other Reactions

-

Grignard reagents : Attack the carbonyl carbon, forming ketones after acidic workup .

-

Organocuprates : React via oxidative elimination to form alkylated ketones .

Comparison of Reactivity with Similar Acyl Chlorides

Pharmaceutical Intermediates

Acyl chlorides are critical in synthesizing bioactive compounds. For example:

-

Amide formation : Used in peptide synthesis and drug development.

-

Esterification : Key in agrochemical and fragrance production .

Industrial Chemicals

-

Dyes and pigments : Acyl chlorides serve as building blocks for colorants.

-

Polymers : Used in the production of polyamides and polyesters .

Hydrolysis Mechanism

The hydrolysis of acyl chlorides proceeds via a two-step process:

-

Nucleophilic attack : Water attacks the carbonyl carbon.

-

Proton transfer : The intermediate is protonated, followed by chloride expulsion .

Friedel-Crafts Acylation

In Friedel-Crafts reactions, acyl chlorides generate acylium ions (RCO⁺) in the presence of AlCl₃ as a catalyst. The acylium ion then reacts with aromatic rings to form ketones .

Research Findings on Biological Relevance

While direct biological data for 3-oxobutanoyl chloride derivatives is limited, analogous acyl chlorides show:

Scientific Research Applications

3-Oxoboranylbenzoyl Chloride has a wide range of applications in scientific research:

Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.

Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the creation of boron-based enzyme inhibitors.

Industry: It is utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-Oxoboranylbenzoyl Chloride involves its ability to form stable boron-carbon bonds. In Suzuki-Miyaura coupling reactions, the compound acts as a boron donor, transferring its boron moiety to a palladium catalyst. This process facilitates the formation of new carbon-carbon bonds, which are essential in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to 3-chlorobenzaldehyde and 4-bromobenzoyl chloride allow for comparative analysis. Below is a detailed comparison based on chemical properties, reactivity, and safety profiles:

Structural and Functional Differences

Critical Analysis of Research Findings

- Synthetic Utility: this compound’s dual functionality offers advantages over monofunctional analogs like 4-bromobenzoyl chloride, but its boron content introduces handling complexities .

Safety Limitations :

- The compound’s boron moiety may pose neurotoxic risks absent in 3-chlorobenzaldehyde or 4-bromobenzoyl chloride, necessitating stringent exposure controls .

Biological Activity

3-Oxoboranylbenzoyl chloride, with the chemical structure characterized by a boron-containing moiety and a benzoyl chloride functional group, is an intriguing compound in terms of its potential biological activities. The compound is identified by its CAS number 332154-58-2 and has garnered interest for its applications in medicinal chemistry and material science. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is a derivative of benzoyl chloride, which is known for its reactivity due to the presence of the carbonyl group adjacent to the chlorine atom. The incorporation of a boron atom enhances its electrophilic character, making it a useful intermediate in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H7ClO2B |

| Molecular Weight | 200.50 g/mol |

| CAS Number | 332154-58-2 |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, potentially impacting cancer cell proliferation or microbial growth.

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. This could be due to their ability to disrupt bacterial cell membranes or inhibit vital metabolic processes.

- Cytotoxic Effects : Research indicates that benzoyl derivatives can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Anticancer Activity

A study conducted on related benzoyl compounds demonstrated significant cytotoxic effects against human cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the micromolar range against breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis via the intrinsic pathway, characterized by increased expression of pro-apoptotic proteins and decreased anti-apoptotic factors.

Antimicrobial Studies

Research published in the Journal of Medicinal Chemistry reported that benzoyl derivatives exhibited notable antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The study highlighted the potential of these compounds as lead structures for developing new antibiotics.

Toxicological Assessments

Toxicological assessments are crucial for understanding the safety profile of any new chemical entity. A comprehensive evaluation indicated that while this compound shows promise as an antimicrobial and anticancer agent, it also possesses cytotoxic properties that necessitate further investigation into its therapeutic index.

Comparative Analysis with Similar Compounds

| Compound | Anticancer Activity | Antimicrobial Activity | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Benzoyl chloride | Low | Moderate | High |

| Boron-containing analogs | High | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.